2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
CAS No.: 876871-28-2
Cat. No.: VC6954982
Molecular Formula: C18H14N2O4
Molecular Weight: 322.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876871-28-2 |
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Molecular Formula | C18H14N2O4 |
Molecular Weight | 322.32 |
IUPAC Name | 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide |
Standard InChI | InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21) |
Standard InChI Key | LZKLZVGTKKRGKJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
2-Methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide (C₁₉H₁₅N₂O₄) features a furan core substituted with:
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A methyl group at position 2, enhancing steric bulk and electron-donating effects.
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A 3-nitrophenyl group at position 5, introducing electron-withdrawing nitro functionality for potential redox activity.
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An N-phenylcarboxamide at position 3, contributing hydrogen-bonding capacity and aromatic interactions.
The nitro group at the meta position of the phenyl ring influences electronic distribution, potentially modulating reactivity and biological interactions .
Spectroscopic Characterization
While experimental data for this compound is scarce, analogous furan carboxamides exhibit distinct spectral profiles:
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IR Spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of amide) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
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NMR: Typical signals include δ 2.3–2.5 ppm (methyl protons), δ 6.5–8.5 ppm (aromatic protons), and δ 10–12 ppm (amide NH).
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves multi-step strategies, as inferred from related compounds:
Step 1: Formation of the Furan Core
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Substrate: Methyl 2-methylfuran-3-carboxylate serves as a starting material.
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Arylation: Copper-catalyzed coupling with 3-nitrobenzenediazonium chloride introduces the 3-nitrophenyl group at position 5 .
Step 2: Amide Bond Formation
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Reagents: Reaction with aniline in the presence of dicyclohexylcarbodiimide (DCC) facilitates carboxamide formation.
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Conditions: Conducted in dichloromethane at room temperature, followed by purification via recrystallization or column chromatography.
Step 3: Nitration (if required)
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Alternative Pathway: Direct nitration of pre-formed 5-phenyl analogues using nitric acid/sulfuric acid mixtures may yield the 3-nitrophenyl derivative .
Industrial Scalability
Continuous flow reactors could enhance yield (estimated 60–75%) and reduce reaction times compared to batch processes. Key challenges include managing exothermic nitration steps and ensuring regioselectivity.
Physicochemical Properties
Thermodynamic Behavior
Studies on structurally similar 2-methyl-5-arylfuran-3-carboxylic acids reveal:
The nitro group likely reduces solubility in polar solvents due to increased molecular planarity and intermolecular interactions .
Stability and Reactivity
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Thermal Stability: Decomposition above 250°C, consistent with furan derivatives .
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Hydrolytic Sensitivity: The amide bond may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled storage.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary data on furan carboxamides suggest:
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IC₅₀ Values: 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Mechanism: Induction of apoptosis through caspase-3 activation and mitochondrial membrane depolarization.
Enzyme Inhibition
The compound may inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, as observed in nitrophenyl-containing analogues .
Comparative Analysis with Structural Analogues
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The nitro group serves as a synthetic handle for further functionalization (e.g., reduction to amine) .
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Prodrug Potential: Ester derivatives could improve bioavailability .
Materials Science
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